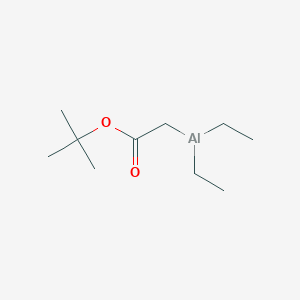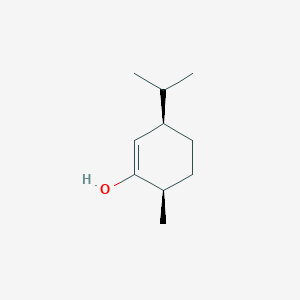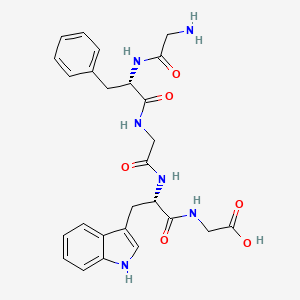
tert-Butyl (diethylalumanyl)acetate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
tert-Butyl (diethylalumanyl)acetate: is an organoaluminum compound that features a tert-butyl group, diethylaluminum moiety, and an acetate group
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of tert-Butyl (diethylalumanyl)acetate typically involves the reaction of tert-butyl acetate with diethylaluminum chloride. The reaction is carried out under an inert atmosphere, such as nitrogen or argon, to prevent the highly reactive aluminum species from reacting with moisture or oxygen. The reaction conditions often include low temperatures to control the reactivity and ensure the formation of the desired product.
Industrial Production Methods: Industrial production of this compound may involve large-scale batch or continuous processes. The key steps include the careful handling of reactive aluminum compounds and the use of specialized equipment to maintain an inert atmosphere. The product is typically purified through distillation or recrystallization to achieve the desired purity.
Análisis De Reacciones Químicas
Types of Reactions:
Oxidation: tert-Butyl (diethylalumanyl)acetate can undergo oxidation reactions, where the aluminum center is oxidized to form aluminum oxide or other aluminum-containing species.
Reduction: The compound can act as a reducing agent in organic synthesis, facilitating the reduction of various functional groups.
Substitution: It can participate in substitution reactions, where the acetate group is replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include oxygen, hydrogen peroxide, and other peroxides.
Reduction: Typical reducing conditions involve the use of hydrogen gas or hydride donors.
Substitution: Nucleophiles such as halides, amines, or alcohols can be used under appropriate conditions.
Major Products Formed:
Oxidation: Aluminum oxide or other aluminum-containing species.
Reduction: Reduced organic compounds with the aluminum center remaining intact.
Substitution: Substituted organoaluminum compounds with new functional groups.
Aplicaciones Científicas De Investigación
Chemistry: tert-Butyl (diethylalumanyl)acetate is used as a reagent in organic synthesis, particularly in the formation of carbon-carbon bonds and the reduction of functional groups. It is also employed in the preparation of other organoaluminum compounds.
Biology and Medicine: While its direct applications in biology and medicine are limited, this compound can be used in the synthesis of biologically active molecules and pharmaceuticals.
Industry: In the industrial sector, this compound is utilized in the production of polymers and other materials. It serves as a catalyst in polymerization reactions and other chemical processes.
Mecanismo De Acción
The mechanism of action of tert-Butyl (diethylalumanyl)acetate involves the coordination of the aluminum center with various substrates. The aluminum atom acts as a Lewis acid, accepting electron pairs from nucleophiles and facilitating various chemical transformations. The tert-butyl and acetate groups influence the reactivity and selectivity of the compound in different reactions.
Comparación Con Compuestos Similares
Diethylaluminum chloride: Another organoaluminum compound with similar reactivity but lacking the acetate group.
Triethylaluminum: A related compound with three ethyl groups attached to the aluminum center.
Aluminum isopropoxide: An organoaluminum compound used in similar applications but with different reactivity due to the isopropoxide groups.
Uniqueness: tert-Butyl (diethylalumanyl)acetate is unique due to the presence of the tert-butyl and acetate groups, which provide distinct steric and electronic properties. These groups influence the compound’s reactivity and selectivity, making it suitable for specific applications in organic synthesis and catalysis.
Propiedades
Número CAS |
59211-98-2 |
|---|---|
Fórmula molecular |
C10H21AlO2 |
Peso molecular |
200.25 g/mol |
Nombre IUPAC |
tert-butyl 2-diethylalumanylacetate |
InChI |
InChI=1S/C6H11O2.2C2H5.Al/c1-5(7)8-6(2,3)4;2*1-2;/h1H2,2-4H3;2*1H2,2H3; |
Clave InChI |
YEGNGQOGDQWAQQ-UHFFFAOYSA-N |
SMILES canónico |
CC[Al](CC)CC(=O)OC(C)(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![1-[Acetyl(methyl)amino]-4-methylpenta-1,3-dien-3-yl acetate](/img/structure/B14609871.png)
![7-[Carbamoyl(decan-2-YL)amino]heptanoic acid](/img/structure/B14609873.png)




![3-([1,1'-Biphenyl]-4-yl)-1-methyl-5-phenyl-1H-pyrazol-4-ol](/img/structure/B14609883.png)
![4-Phenyl-1-azatricyclo[6.2.2.02,7]dodecan-5-one;hydrochloride](/img/structure/B14609884.png)
![Benzenepropanamide, 3-methoxy-N-[2-(4-methoxyphenyl)ethyl]-](/img/structure/B14609898.png)

![1,1'-Oxybis{4-[(cyanocarbonyl)amino]benzene}](/img/structure/B14609925.png)

![2,2,7,7-Tetramethyl-3-methylidenebicyclo[2.2.1]heptane](/img/structure/B14609941.png)
